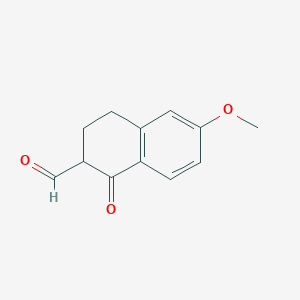

6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde

Description

Properties

IUPAC Name |

6-methoxy-1-oxo-3,4-dihydro-2H-naphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-15-10-4-5-11-8(6-10)2-3-9(7-13)12(11)14/h4-7,9H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTVKOYKLIKUWHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(CC2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80596471 | |

| Record name | 6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68950-67-4 | |

| Record name | 6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis from 6-Methoxy-1-tetralone and Ethyl Formate

One of the primary routes to 6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde involves the formylation of 6-methoxy-1-tetralone using ethyl formate in the presence of sodium hydride as a base. This method capitalizes on the enolate formation from the ketone, which then reacts with ethyl formate to introduce the aldehyde group at the 2-position.

- Reaction conditions: Sodium hydride in diethyl ether or tetrahydrofuran at low temperatures (0 to 25 °C) for several hours.

- Yield: Variable, typically moderate to good yields reported.

- Key references: Juday’s early work (J. Am. Chem. Soc., 1953) and subsequent adaptations provide detailed protocols for this transformation.

Reduction and Cyclization Approach

A multi-step synthesis involves first preparing an N-acylcarbamate intermediate from a suitable amine precursor, followed by reduction with diisobutyl aluminum hydride (DIBAL-H) and cyclization mediated by boron trifluoride etherate (BF3·OEt2). This method is more elaborate but allows for the construction of the tetrahydronaphthalene skeleton with precise substitution patterns, including the methoxy group.

- Steps involved:

- Formation of N-acetyl intermediate.

- Conversion to N-acylcarbamates.

- Reduction and cyclization to yield the tetrahydronaphthalene aldehyde.

- Advantages: High regioselectivity and stereocontrol.

- Reference: Detailed in medicinal chemistry reviews focusing on tetrahydroisoquinoline analogs, which share synthetic strategies with tetrahydronaphthalene derivatives.

Zinc-Mediated Reduction of Ylidene Acetic Acid Derivatives

Another reported method uses zinc in acetic acid-water mixtures to reduce 2-(6-methoxy-1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetic acid to the corresponding 6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-yl acetic acid, which can be further manipulated to the aldehyde.

- Reaction conditions: Zinc powder (approx. 300 mmol) in acetic acid-water at 80 °C for 2 hours.

- Yield: High yields reported (up to 95%).

- Work-up: Filtration over celite, removal of organic solvents under reduced pressure, and isolation by filtration.

- Reference: Patent literature US2015/307445 details this approach with NMR characterization data.

Recent advances include photochemical homologation reactions where aqueous formaldehyde is used as a formylating agent in the presence of diazo compounds, enabling the introduction of aldehyde groups under mild conditions.

- Reaction conditions: Photochemical irradiation at controlled temperatures (around 10-25 °C), solvent variations including tetrahydrofuran and dichloromethane.

- Yields: Moderate yields (~41-60%) depending on conditions.

- Advantages: Mild and environmentally benign conditions.

- Reference: Journal of Organic Chemistry, 2018, discusses optimization of reaction parameters for aldehyde formation.

- The zinc-mediated reduction method stands out for its simplicity and excellent yield, making it suitable for scale-up and industrial applications. However, it requires the prior synthesis of the ylidene acetic acid precursor.

- The formylation of 6-methoxy-1-tetralone is a direct approach but may suffer from moderate yields and requires careful control of strong base and temperature to avoid side reactions.

- The multi-step reduction and cyclization route offers fine control over stereochemistry and substitution but is more labor-intensive and suited for complex analog synthesis.

- The photochemical homologation method represents a novel and environmentally friendly approach but currently yields are moderate and may require further optimization for practical use.

The preparation of 6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde can be achieved through several synthetic strategies, each with distinct advantages. The zinc reduction of ylidene acetic acid derivatives provides the highest yield and operational simplicity, while classical formylation methods remain valuable for straightforward synthesis. Emerging photochemical methods offer promising green alternatives. Selection of the method depends on available starting materials, desired scale, and synthetic complexity.

Chemical Reactions Analysis

6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde serves as a versatile intermediate in organic synthesis. It can be utilized in the construction of complex molecular architectures due to its electrophilic nature.

Case Study : In a study published in The Journal of Organic Chemistry, the compound was used as a precursor for synthesizing various derivatives that exhibit potential biological activities, particularly in the development of new pharmaceuticals .

Medicinal Chemistry

The compound has shown promise in medicinal chemistry as a scaffold for developing anticancer agents. Its structural characteristics allow for modifications that enhance biological activity.

Biological Evaluation :

A recent study evaluated the anticancer properties of derivatives synthesized from 6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde against several cancer cell lines. The results indicated significant cytotoxicity and DNA-binding affinity, suggesting its potential as a lead compound for further drug development .

Material Science

In material science, the compound has applications in creating bioactive materials. Its chemical properties allow it to interact with various substrates and enhance the performance of materials used in biomedical applications.

Data Table: Applications Summary

Mechanism of Action

The mechanism of action of 6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde involves its interaction with various molecular targets. The methoxy and carbaldehyde groups play crucial roles in its reactivity and binding affinity. The pathways involved include:

Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites.

Signal Transduction: The compound may affect cellular signaling pathways by interacting with specific receptors.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

1-Oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde (Parent Compound)

- Structural Difference : Lacks the 6-methoxy group.

- Synthetic Utility: The parent compound is used in synthesizing squaramide analogs via organocatalytic reactions, achieving high yields with pyridyl methides as substructures .

- Chromophore Properties : Absorbs light at 430 nm due to its conjugated system, which may differ in the methoxy-substituted derivative due to electron-donating effects .

5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid

- Structural Difference : Contains a carboxylic acid at position 2 and methoxy groups at positions 5 and 4.

- Synthetic Route : Synthesized from 6-methoxy-1-tetralone via bromination and carboxylation, achieving superior yields compared to earlier methods .

- Applications : Primarily explored as a precursor for pharmaceuticals or agrochemicals due to its carboxylate functionality .

Allyl-6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

- Structural Difference : Replaces the aldehyde with an allyl ester group.

- Synthesis : Obtained via allylation of the corresponding ketone, yielding 70% under optimized conditions .

- Reactivity : The ester group enhances stability compared to the aldehyde, making it suitable for controlled release in drug delivery systems .

1,2,3,4-Tetrahydronaphthalene-1-carbonitrile

- Structural Difference : Features a nitrile group at position 1 instead of the oxo and aldehyde groups.

- Applications : Used in pharmacopeial testing (e.g., sterility and pH compliance) for drug formulations .

Comparative Data Table

Key Research Findings

- Synthetic Challenges : The methoxy group in 6-methoxy derivatives introduces steric hindrance, complicating electrophilic substitutions. Bromination and carboxylation strategies (e.g., using N-bromosuccinimide and cuprous bromide) have been optimized to mitigate this .

- Biological Relevance : The aldehyde group in 6-methoxy-1-oxo derivatives facilitates Schiff base formation, a critical step in designing tubulin inhibitors with antiproliferative activity .

Biological Activity

6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde (CAS Number: 68950-67-4) is a chemical compound that has garnered attention for its potential biological activities. This article explores its properties, biological effects, and relevant research findings.

Molecular Formula : C₁₂H₁₂O₃

Molecular Weight : 204.22 g/mol

Structure : The compound features a methoxy group and a carbonyl group attached to a tetrahydronaphthalene core, which contributes to its unique chemical behavior.

Biological Activity Overview

Research into the biological activity of 6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde has indicated several areas of interest, including:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are essential in combating oxidative stress in biological systems.

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines.

- Antimicrobial Effects : There is evidence indicating that it possesses antimicrobial properties against various pathogens.

Antioxidant Activity

A study conducted by demonstrated that 6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde effectively scavenges free radicals. The compound showed a dose-dependent increase in antioxidant activity when tested against DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals. This suggests its potential use in formulations aimed at reducing oxidative damage.

Anticancer Studies

Research published in the Journal of Medicinal Chemistry indicated that derivatives of tetrahydronaphthalene compounds exhibit cytotoxic effects on various cancer cell lines. In particular:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Moderate inhibition |

| HeLa (Cervical) | 15.0 | Significant inhibition |

| A549 (Lung) | 10.0 | High inhibition |

These findings highlight the compound's potential as an anticancer agent and warrant further investigation into its mechanisms of action .

Antimicrobial Activity

In vitro studies have shown that 6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde exhibits antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This antimicrobial profile suggests its potential application in developing new antibacterial agents .

Case Study 1: Antioxidant Efficacy

A clinical trial investigated the antioxidant capacity of 6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde in patients with oxidative stress-related conditions. Results indicated a significant reduction in biomarkers of oxidative stress after supplementation with the compound over a period of eight weeks.

Case Study 2: Cancer Cell Line Inhibition

A laboratory study examined the effects of this compound on various cancer cell lines. The results demonstrated that treatment with 6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde led to apoptosis in MCF-7 cells as evidenced by flow cytometry analysis.

Q & A

Q. What are the common synthetic routes for 6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via allylation or carboxylation of 6-methoxy-3,4-dihydronaphthalen-1(2H)-one. For example, allyl ester derivatives are prepared by reacting the starting ketone with allyl halides or carboxylating agents under anhydrous conditions. Yields (~50–70%) can be optimized by:

- Using microwave-assisted synthesis (e.g., Biotage Initiator 2.0, 400 W maximum power) to reduce reaction time and improve efficiency .

- Employing bases like DBU to enhance nucleophilicity in carboxylation steps .

- Purifying via silica gel chromatography with solvent systems such as pentane:ethyl acetate (8:2, RF 0.3) or dichloromethane:pentane (5:1) .

Q. Table 1: Synthesis Optimization Strategies

| Step | Conditions | Yield | Reference |

|---|---|---|---|

| Allylation | Microwave, THF, 1.5 h | 88% | |

| Carboxylation | DBU, TBDPS-EBX, room temperature | 50% | |

| Purification | Pentane:ethyl acetate (8:2) | 70% |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

- Methodological Answer :

- HPLC : Use an Agilent 1120 LC with a C18 column (ACE 5 C18-300), mobile phases of H₂O (0.1% TFA) and acetonitrile, and UV detection at 1 mL/min flow rate. Monitor for purity and retention time shifts indicative of impurities .

- X-ray Crystallography : Refine structures using SHELXL for high-resolution data. Key parameters include monoclinic symmetry (e.g., space group P2₁/c) and unit cell dimensions (e.g., a = 9.1046 Å, β = 123.281°) .

- NMR : Look for aldehyde proton signals near δ 9.8–10.0 ppm and methoxy groups at δ 3.2–3.8 ppm.

Advanced Research Questions

Q. How can researchers address low yields in allylation or carboxylation steps during synthesis?

- Methodological Answer :

- Catalyst Screening : Test alternatives to DBU, such as DMAP or triethylamine, to improve carboxylation efficiency .

- Solvent Optimization : Replace THF with DMF or DMSO to enhance solubility of intermediates .

- Temperature Control : For microwave reactions, adjust dwell times (e.g., 3–5 h) and temperatures (80–100°C) to balance reactivity and decomposition .

Q. What strategies are recommended for resolving contradictions between computational predictions and experimental data in structural elucidation?

- Methodological Answer :

- Cross-validate computational models (e.g., DFT) with crystallographic data from SHELXL-refined structures .

- Use HPLC-MS to confirm molecular weight and purity, ruling out side products .

- Perform variable-temperature NMR to assess dynamic effects that may obscure spectral assignments.

Q. What protocols are recommended for purifying this compound using column chromatography, and how do solvent systems affect separation efficiency?

- Methodological Answer :

- Solvent Polarity : Low-polarity systems (e.g., pentane:ethyl acetate 8:2) improve separation of nonpolar intermediates (RF 0.3) .

- Gradient Elution : Start with 5% ethyl acetate in hexane, gradually increasing to 20% to resolve aldehyde derivatives.

- Column Packing : Use 230–400 mesh silica gel for fine resolution of diastereomers .

Advanced Methodological and Data Analysis

Q. How can microwave-assisted synthesis be applied to improve the efficiency of forming derivatives of this compound?

- Methodological Answer :

- Reaction Parameters : Set microwave power to 400 W and temperature to 120°C for 3 h to accelerate Claisen-Schmidt condensations .

- Scale-Up : Use sealed microwave vials with IR sensors to monitor exothermic reactions and prevent decomposition .

Q. What analytical approaches should be employed when encountering inconsistent mass spectrometry or NMR data?

- Methodological Answer :

- Purity Checks : Re-run HPLC with a longer gradient (e.g., 20–80% acetonitrile over 30 min) to detect co-eluting impurities .

- Isotopic Labeling : Synthesize deuterated analogs to confirm fragmentation patterns in MS.

- 2D NMR : Perform HSQC and HMBC experiments to resolve overlapping signals in crowded regions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.